N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide
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Overview
Description
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide is a complex organic compound that features a unique structure combining a thiazolo[5,4-b]pyridine moiety with a quinoline carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
The primary target of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide is the PI3Kα enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
This compound exhibits extremely strong inhibitory activity against PI3Kα . The interaction of the compound with its target results in the inhibition of the enzyme, thereby affecting the downstream signaling pathways .
Biochemical Pathways
The inhibition of PI3Kα affects the PI3K/AKT/mTOR pathway , which is a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting this pathway, the compound can potentially exert anti-cancer effects .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of the PI3Kα enzyme and the subsequent disruption of the PI3K/AKT/mTOR pathway . This can lead to the inhibition of cell growth and proliferation, particularly in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of Thiazolo[5,4-b]pyridine Core: This step involves the cyclization of a thiazole derivative with a pyridine derivative under acidic or basic conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) for cyclization.
Coupling with Phenyl Derivative: The thiazolo[5,4-b]pyridine core is then coupled with a phenyl derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of Quinoline-2-Carboxamide:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and quinoline moieties. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, and other peroxides.
Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.
Substitution: Halogens, amines, thiols, and other nucleophiles.
Major Products
Oxidation: Oxidized derivatives of the thiazole and quinoline rings.
Reduction: Amino derivatives of the carboxamide group.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting diseases such as cancer and inflammatory disorders.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to inhibit specific enzymes and pathways involved in disease progression makes it a promising candidate for the development of new pharmaceuticals.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure allows for the creation of polymers and other materials with tailored characteristics.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives: These compounds share the thiazolo[5,4-b]pyridine core and exhibit similar biological activities, such as enzyme inhibition and anti-inflammatory effects.
Quinoline Carboxamides: Compounds with the quinoline carboxamide group are known for their antimicrobial and anticancer properties.
Uniqueness
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide is unique due to its combined structure, which allows it to interact with multiple biological targets simultaneously. This dual functionality enhances its potential as a therapeutic agent and distinguishes it from other compounds with similar individual moieties.
Properties
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4OS/c27-20(18-12-9-14-4-1-2-5-17(14)25-18)24-16-10-7-15(8-11-16)21-26-19-6-3-13-23-22(19)28-21/h1-13H,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMWAHWNVZFZLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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